molecular formula C13H12N4O2S B12705622 N-(2-Pyridinylmethyl)-1H-benzimidazole-2-sulfonamide CAS No. 115243-28-2

N-(2-Pyridinylmethyl)-1H-benzimidazole-2-sulfonamide

Cat. No.: B12705622
CAS No.: 115243-28-2
M. Wt: 288.33 g/mol
InChI Key: XMJLTRUWMNFUOL-UHFFFAOYSA-N
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Description

N-(2-Pyridinylmethyl)-1H-benzimidazole-2-sulfonamide is a chemical compound that features a benzimidazole core linked to a pyridine moiety via a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Pyridinylmethyl)-1H-benzimidazole-2-sulfonamide typically involves the reaction of 2-pyridinemethanamine with benzimidazole-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Pyridinylmethyl)-1H-benzimidazole-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

N-(2-Pyridinylmethyl)-1H-benzimidazole-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Pyridinylmethyl)-1H-benzimidazole-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The sulfonamide group plays a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Pyridinylmethyl)benzenesulfonamide
  • N-(2-Pyridinylmethyl)-8-quinolinamine
  • N-(2-Pyridinylmethylene)-8-quinolinamine

Uniqueness

N-(2-Pyridinylmethyl)-1H-benzimidazole-2-sulfonamide is unique due to its combination of a benzimidazole core and a pyridine moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research fields .

Properties

CAS No.

115243-28-2

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)-1H-benzimidazole-2-sulfonamide

InChI

InChI=1S/C13H12N4O2S/c18-20(19,15-9-10-5-3-4-8-14-10)13-16-11-6-1-2-7-12(11)17-13/h1-8,15H,9H2,(H,16,17)

InChI Key

XMJLTRUWMNFUOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)S(=O)(=O)NCC3=CC=CC=N3

Origin of Product

United States

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